molecular formula C25H22N4O4 B5195637 2-methyl-3-phenyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

2-methyl-3-phenyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B5195637
M. Wt: 442.5 g/mol
InChI Key: JPSJNTJVADHXMF-UHFFFAOYSA-N
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Description

This compound is a polycyclic heterocycle featuring a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one core. Key structural attributes include:

  • 2-Methyl group: Enhances steric bulk and may influence binding interactions in biological targets.
  • 3-Phenyl substituent: Contributes to π-π stacking and hydrophobic interactions, a common feature in bioactive heterocycles .
  • 7-(3,4,5-Trimethoxyphenyl) moiety: The electron-rich trimethoxy group modulates electronic properties and may improve membrane permeability due to increased lipophilicity .

Properties

IUPAC Name

4-methyl-5-phenyl-11-(3,4,5-trimethoxyphenyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O4/c1-15-22(16-8-6-5-7-9-16)24-26-14-18-19(29(24)27-15)10-11-28(25(18)30)17-12-20(31-2)23(33-4)21(13-17)32-3/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSJNTJVADHXMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)C5=CC(=C(C(=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are primarily pyrazolo[1,5-a]pyrimidinones and pyrido[3,4-e]pyrimidinones with variations in substituents. Below is a detailed analysis:

Core Structure and Substitution Patterns

Compound Name Core Structure Key Substituents Biological/Physicochemical Impact Reference
2-Methyl-3-phenyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one (Target) Pyrazolo-pyrido-pyrimidinone 2-Me, 3-Ph, 7-(3,4,5-OMe-Ph) High lipophilicity (3,4,5-OMe-Ph); potential for enhanced CNS penetration . N/A
3-(4-Chlorophenyl)-2-methyl-7-(triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one Pyrazolo-pyrido-pyrimidinone 2-Me, 3-(4-Cl-Ph), 7-triazolyl Chlorophenyl enhances electronegativity; triazolyl may confer hydrogen-bonding capabilities . [9]
5-Phenyl-3-(4-trifluoromethylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one Pyrazolo[1,5-a]pyrimidinone 5-Ph, 3-(4-CF₃-Ph) CF₃ group increases metabolic stability but may reduce solubility . [10]
2-Amino-5-(3-hydroxyphenyl)-3-diazenylpyrazolo[1,5-a]pyrimidin-7(4H)-one Pyrazolo[1,5-a]pyrimidinone 2-NH₂, 5-(3-OH-Ph), 3-diazenyl Hydroxyl and diazenyl groups improve water solubility but may limit bioavailability . [3]

Pharmacological Activity

  • SAR Insights: 3-Phenyl Substitution: Compounds with 3-phenyl groups (e.g., MK66, MK63) demonstrated improved binding affinity in kinase assays compared to non-substituted analogs, suggesting the target compound’s 3-phenyl group may confer similar advantages . Methoxy vs.

Key Research Findings and Implications

Metabolic Stability : Compared to CF₃- or Cl-substituted analogs, the target’s methoxy groups may reduce oxidative metabolism, improving half-life .

Limitations : High molecular weight (MW ~500 Da) and lipophilicity (predicted LogP >3) could hinder solubility, necessitating formulation optimization .

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